![molecular formula C11H7FO3 B1445968 1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- CAS No. 1448704-71-9](/img/structure/B1445968.png)
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro-
Overview
Description
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- (hereafter referred to as 1H-2-BFO) is a synthetic organic compound with a wide range of applications in scientific research. 1H-2-BFO has a unique structure that can be used as a building block to create a variety of compounds. This compound has been used in the synthesis of pharmaceuticals, biochemicals, and chemical reagents. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds.
Scientific Research Applications
Antioxidant Activity
Isocoumarins, including derivatives like 3-acetyl-7-fluoroisochromen-1-one, have been reported to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is crucial in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer .
Antimicrobial Activity
The structural framework of isocoumarins allows for the development of new antimicrobial agents. Studies have shown that certain isocoumarin derivatives have antibacterial, antifungal, and antiprotozoal activities . This makes them potential candidates for treating infections, especially in the face of rising antibiotic resistance .
Anticancer Properties
Isocoumarin derivatives have been found to possess anticancer properties . They can induce apoptosis in cancer cells and inhibit tumor growth. The compound’s ability to interfere with various cellular pathways makes it a valuable molecule for cancer research and drug development .
Neuroprotective Effects
Research has indicated that isocoumarins may have neuroprotective effects . They can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and improving cognitive functions .
Anti-inflammatory Activity
The anti-inflammatory activity of isocoumarin derivatives is another important application. They can modulate the body’s inflammatory response, which is beneficial in treating chronic inflammatory diseases such as arthritis and asthma .
Enzyme Inhibition
Isocoumarins have been studied for their role in enzyme inhibition . They can inhibit enzymes like acetylcholinesterases, which are targets in the treatment of Alzheimer’s disease. This application is significant for developing therapies for various enzyme-related disorders .
Fluorescent Probes
Some isocoumarin derivatives are used as fluorescent probes in biological imaging. They can bind to specific ions or molecules within cells, allowing for the visualization of biological processes in real-time. This application is particularly useful in cell biology and medical diagnostics .
Synthetic Chemistry
In synthetic chemistry, isocoumarin derivatives serve as building blocks for the synthesis of complex organic molecules. Their versatile structure enables the creation of a wide range of chemical compounds with potential applications in various fields of science and technology .
properties
IUPAC Name |
3-acetyl-7-fluoroisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c1-6(13)10-4-7-2-3-8(12)5-9(7)11(14)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKJIVXDDWEOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)F)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-2-Benzopyran-1-one, 3-acetyl-7-fluoro- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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